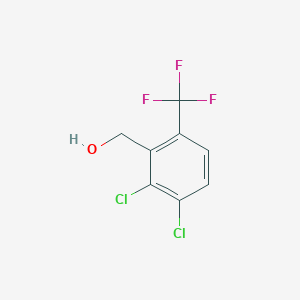

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol

Beschreibung

BenchChem offers high-quality 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2,3-dichloro-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSMHDSDKORSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The primary synthetic route detailed herein involves the selective reduction of its corresponding aldehyde, 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. This document offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, providing both theoretical understanding and practical, actionable insights.

Introduction: Significance and Synthetic Strategy

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol (CAS No. 886501-93-5) is a fluorinated aromatic alcohol whose structural motifs are of significant interest in medicinal chemistry. The presence of chlorine and trifluoromethyl groups on the benzene ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a critical building block for the synthesis of more complex and potentially bioactive molecules.

The most direct and efficient synthetic route to 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is the reduction of the corresponding benzaldehyde, 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. This transformation is a cornerstone of organic synthesis, and several reliable methods exist for this purpose. This guide will focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for this conversion, offering high yields and operational simplicity.[1]

The Core Synthesis: Reduction of a Substituted Benzaldehyde

The fundamental transformation in the synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is the reduction of a carbonyl group. This reaction involves the addition of a hydride ion (H⁻) to the electrophilic carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol.

Causality in Reagent Selection: Why Sodium Borohydride?

While several reducing agents can effect the conversion of an aldehyde to an alcohol, sodium borohydride is often the reagent of choice for several key reasons:

-

Selectivity: Sodium borohydride is a milder reducing agent compared to alternatives like lithium aluminum hydride (LiAlH₄). This selectivity is advantageous as it will readily reduce aldehydes and ketones without affecting other potentially sensitive functional groups that might be present in a more complex molecule.[2]

-

Safety and Handling: NaBH₄ is a stable solid that can be handled in the air, whereas LiAlH₄ reacts violently with water and requires strictly anhydrous conditions. This makes the experimental setup and workup for a sodium borohydride reduction significantly safer and more convenient.

-

Solvent Compatibility: Sodium borohydride is soluble in a range of protic solvents such as methanol and ethanol, which can also serve as the proton source for the final step of the reaction.[2]

Reaction Mechanism

The reduction of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde with sodium borohydride proceeds via a two-step mechanism:

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol or ethanol) or by the addition of a mild acid during the workup, yielding the final product, 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and monitoring will lead to a high yield of the desired product.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | 186517-27-1 | C₈H₃Cl₂F₃O | 243.01 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (41.1 mmol) of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 1.87 g (49.4 mmol, 1.2 equivalents) of sodium borohydride to the solution in small portions over a period of 30 minutes. Vigorous gas evolution (hydrogen) may be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate), observing the disappearance of the starting aldehyde spot and the appearance of the product alcohol spot.

-

Quenching: Once the reaction is complete, slowly and carefully add 50 mL of 1 M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the reaction. Continue stirring for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield pure 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol.

Visualization of the Synthetic Workflow

Sources

An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol

Introduction

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol, identified by its CAS number 886501-93-5, is a highly substituted aromatic alcohol. Its structure, featuring a benzene ring functionalized with two chlorine atoms, a trifluoromethyl group, and a hydroxymethyl group, makes it a compound of significant interest in synthetic organic chemistry. The electronic properties imparted by the halogen and trifluoromethyl substituents render it a versatile building block, particularly in the fields of pharmaceutical and agrochemical research. The electron-withdrawing nature of these groups significantly influences the reactivity of both the alcohol moiety and the aromatic ring, providing unique pathways for the synthesis of complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is presented below. These parameters are fundamental for its application in synthetic protocols and for understanding its behavior in various chemical environments.

| Property | Value | Reference |

| CAS Number | 886501-93-5 | [1] |

| Molecular Formula | C₈H₅Cl₂F₃O | [1] |

| Molecular Weight | 245.02 g/mol | [1] |

| Exact Mass | 243.9669547 u | [1] |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 198 | [1] |

Synthesis and Manufacturing

The synthesis of substituted benzyl alcohols like 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol typically involves the reduction of the corresponding benzoic acid or benzaldehyde. A common and effective method is the reduction of a carboxylic acid precursor using a borane complex.

Example Synthetic Protocol: Reduction of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid

This protocol describes a laboratory-scale synthesis. The choice of a borane-tetrahydrofuran complex is based on its selectivity for carboxylic acids in the presence of other functional groups and its relatively mild reaction conditions.

Step 1: Reaction Setup

-

In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, under a nitrogen atmosphere, dissolve 2,3-Dichloro-6-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

Step 2: Reduction

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred solution, maintaining the temperature at 0°C. A typical molar ratio of benzoic acid to BH₃·THF is 1:2 to ensure complete reduction.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for approximately 1.5 to 2 hours.[2]

Step 3: Quenching and Work-up

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully add 6N hydrochloric acid (HCl) to quench the excess borane complex until gas evolution ceases.[2]

-

Add water and extract the product into an organic solvent such as ethyl acetate.[2]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel to obtain the final product with high purity.

Reactivity and Chemical Behavior

The chemical reactivity of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is dictated by the interplay of its functional groups.

-

Alcohol Moiety: The primary alcohol group (-CH₂OH) can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution. The presence of strong electron-withdrawing groups on the aromatic ring can influence the acidity of the hydroxyl proton.

-

Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing substituents (-Cl x2, -CF₃). Conversely, it is activated for nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled. The chlorine atoms can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation. For instance, this molecule could be a key intermediate in synthesizing biphenyl derivatives, which are common scaffolds in medicinal chemistry.[2]

The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Its inclusion in a benzyl alcohol framework makes this compound a valuable precursor for introducing the -CF₃ moiety into larger, more complex molecules.[3]

Applications in Research and Development

Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide range of organic molecules. 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is particularly relevant in:

-

Pharmaceutical Synthesis: As a building block for active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in modern pharmaceuticals due to its ability to improve pharmacokinetic and pharmacodynamic properties.[3][4] This alcohol can serve as a precursor for compounds targeting a variety of diseases.

-

Agrochemical Development: The incorporation of trifluoromethyl and chloro groups is a well-established strategy in the design of potent herbicides, insecticides, and fungicides.[3] This molecule provides a scaffold to synthesize new crop protection agents.

-

Material Science: Fluorinated organic compounds are used in the development of specialty polymers and liquid crystals. The unique electronic properties of this molecule could be exploited in the synthesis of advanced materials.[3]

Safety and Handling

While specific toxicological data for 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is limited, related halogenated and trifluoromethylated aromatic compounds warrant careful handling.

-

General Precautions: Use in a well-ventilated area or a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Hazards: May cause skin and serious eye irritation.[7] Harmful if swallowed or inhaled.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[5]

It is imperative to consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is a specialized chemical intermediate with significant potential in synthetic chemistry. Its unique substitution pattern, combining chloro and trifluoromethyl groups, provides a versatile platform for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.

References

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

NIH. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol

This technical guide provides a comprehensive overview of the methodologies and analytical reasoning required for the structural elucidation of 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from synthesis to spectroscopic analysis, ensuring scientific integrity and fostering a deep understanding of the molecule's architecture.

Introduction

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is a halogenated aromatic compound with potential applications in the synthesis of novel pharmaceutical and agrochemical agents. The presence of chlorine and trifluoromethyl substituents on the benzyl ring significantly influences its chemical reactivity and biological activity. Accurate structural confirmation is paramount for its use in further research and development. This guide presents a plausible synthetic route and a detailed workflow for its structural verification using modern spectroscopic techniques.

Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol

A reliable method for the preparation of 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol is the reduction of its corresponding carboxylic acid, 2,3-dichloro-6-(trifluoromethyl)benzoic acid. Lithium aluminum hydride (LAH) is a potent reducing agent suitable for this transformation, capable of converting carboxylic acids to primary alcohols.[1][2][3][4][5]

Experimental Protocol: Reduction of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid

Materials:

-

2,3-dichloro-6-(trifluoromethyl)benzoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

LAH Suspension: Under the inert atmosphere, lithium aluminum hydride (1.5 eq.) is carefully added to anhydrous THF (50 mL) in the reaction flask. The suspension is stirred and cooled to 0 °C in an ice bath.

-

Addition of Carboxylic Acid: 2,3-dichloro-6-(trifluoromethyl)benzoic acid (1.0 eq.) is dissolved in anhydrous THF (30 mL) and transferred to the dropping funnel. This solution is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: The reaction is cooled to 0 °C in an ice bath. Excess LAH is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

-

Work-up: The resulting mixture is acidified with 1 M HCl to dissolve the aluminum salts. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol.

-

Further Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Structure Elucidation

The following sections detail the expected spectroscopic data for 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol and the rationale for the interpretation of these data.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for identifying the number and environment of hydrogen atoms in a molecule. For 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol, the following signals are predicted:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the trifluoromethyl group, deshielded by its electron-withdrawing nature. |

| ~ 7.4 - 7.6 | Doublet | 1H | Ar-H | Remaining aromatic proton, coupled to the other aromatic proton. |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂ OH | Methylene protons adjacent to the aromatic ring and the hydroxyl group. The singlet nature arises from the absence of adjacent protons. |

| ~ 2.0 - 3.0 | Broad Singlet | 1H | -CH₂OH | The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol are as follows:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 135 - 140 | C -CH₂OH | Quaternary aromatic carbon attached to the methylene group. |

| ~ 130 - 135 | C -Cl | Aromatic carbons attached to chlorine atoms, deshielded by the halogen's electronegativity. |

| ~ 125 - 130 (quartet) | C -CF₃ | Quaternary aromatic carbon attached to the trifluoromethyl group. The signal will be split into a quartet due to coupling with the three fluorine atoms. |

| ~ 120 - 128 | Ar-C H | Aromatic carbons bearing hydrogen atoms. |

| ~ 122 (quartet) | -C F₃ | The carbon of the trifluoromethyl group, appearing as a quartet with a large coupling constant. |

| ~ 60 - 65 | -C H₂OH | The methylene carbon, shifted downfield by the attached oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol are:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3000 - 3100 | C-H stretch (aromatic) | Aromatic Ring |

| 2850 - 2960 | C-H stretch (aliphatic) | -CH₂- |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1100 - 1350 | C-F stretch | Trifluoromethyl group |

| 1000 - 1200 | C-O stretch | Primary Alcohol |

| 600 - 800 | C-Cl stretch | Chloroalkane |

The broad O-H stretching band is a key indicator of the alcohol functional group. The strong C-F stretching bands confirm the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol (MW ≈ 244 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak and chlorine-containing fragments.

-

Major Fragmentation Pathways:

Visualization of Analytical Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation.

Caption: Workflow for the synthesis and structural elucidation of 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol.

Conclusion

The structural elucidation of 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol is a systematic process that combines a logical synthetic strategy with a multi-faceted spectroscopic analysis. By employing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, a comprehensive and unambiguous confirmation of the molecular structure can be achieved. This guide provides the foundational knowledge and expected analytical data to confidently identify and characterize this important chemical entity, ensuring its suitability for subsequent applications in scientific research and development.

References

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. Available at: [Link]

-

Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?. ResearchGate. Available at: [Link]

-

Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. ResearchGate. Available at: [Link]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. Available at: [Link]

-

Benzoic acid is treat with lithum aluminium hydride. Allen. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3-Dichloro-6-(trifluoromethyl)benzyl Alcohol

Introduction

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is a halogenated aromatic compound with potential applications in the synthesis of novel pharmaceutical and agrochemical agents. The presence of multiple electron-withdrawing groups on the phenyl ring, namely two chlorine atoms and a trifluoromethyl group, significantly influences its chemical reactivity and physical properties. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques are the cornerstone of this characterization.

This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol. While direct experimental spectra for this specific molecule are not widely published, this document will leverage established principles of spectroscopy and data from structurally analogous compounds to predict the key features in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide will detail standardized protocols for acquiring this critical data, offering a robust framework for researchers in the field.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol, with its unique substitution pattern, dictates a distinct spectroscopic fingerprint. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents will deshield the aromatic protons and carbons, leading to downfield shifts in the NMR spectra. The benzylic alcohol moiety will exhibit characteristic signals in both NMR and IR spectroscopy.

Figure 2: General experimental workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data for 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. [1] * Ensure the sample is fully dissolved; vortex if necessary.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

-

D₂O Exchange:

-

After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube.

-

Shake the tube gently to mix.

-

Re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton will either disappear or significantly decrease in intensity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Acquire a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The compound will be separated on the GC column and then introduced into the mass spectrometer.

-

-

Acquisition (Electron Ionization - EI):

-

The sample is ionized in the source, typically using a 70 eV electron beam.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation and Structural Validation

A conclusive structural determination of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol relies on the synergistic interpretation of all spectroscopic data.

-

The ¹H and ¹³C NMR data will establish the carbon-hydrogen framework, including the number and connectivity of protons and carbons.

-

The IR spectrum will confirm the presence of the key functional groups, particularly the hydroxyl group.

-

The mass spectrum will provide the molecular weight and, through analysis of the fragmentation pattern and isotopic distribution, further corroborate the elemental composition and structure.

By comparing the acquired experimental data with the predictions outlined in this guide, researchers can confidently validate the identity and purity of synthesized 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can more efficiently and accurately identify and characterize this important chemical intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. Ultimately, the empirical validation of these spectroscopic predictions is a critical step in advancing the use of this compound in further research and development.

References

-

ResearchGate. (n.d.). The 200-MHz 1 H-NMR spectra of the CL/benzyl alcohol/RuCl 2 (PPh 3 ) 3... [online] Available at: [Link]

-

The Royal Society of Chemistry. (2017). c6cy02413k1.pdf. [online] Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. [online] Available at: [Link]

-

American Institute of Chemists. (n.d.). article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. [online] Available at: [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [online] Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 6 - Supporting Information. [online] Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [online] Available at: [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzylic alcohol. [online] Available at: [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. [online] Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [online] Available at: [Link]

-

YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). [online] Available at: [Link]

- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

Sources

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Inhibitor

A Note on Chemical Identification: This guide focuses on the well-characterized BRAF inhibitor, Dabrafenib, also known as GSK2118436. The user-provided CAS number 886501-93-5 corresponds to 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol, a potential synthetic intermediate, for which detailed biological data is not publicly available. Given the context of researchers, scientists, and drug development professionals, this guide will detail the properties and uses of the extensively studied and clinically relevant compound, Dabrafenib.

Introduction

Dabrafenib is a potent and selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with particular efficacy against mutated forms of the BRAF protein.[1] Activating mutations in the BRAF gene, most commonly the V600E substitution, are found in approximately 50% of melanomas and a range of other cancers, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway and driving tumor cell proliferation and survival.[2][3] Dabrafenib has emerged as a key therapeutic agent in the precision oncology landscape for the treatment of BRAF V600-mutant malignancies.[4] This technical guide provides an in-depth overview of the properties, mechanism of action, and practical applications of Dabrafenib for research and drug development professionals.

Physicochemical and Pharmacokinetic Properties

Dabrafenib is marketed as a mesylate salt, which is a white to slightly colored solid.[1] It is characterized by low aqueous solubility, particularly in the pH range of 4 to 8, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[1][5]

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [6] |

| Molecular Weight | 519.56 g/mol | [6] |

| CAS Number | 1195765-45-7 (free base) | [6] |

| pKa | 6.6, 2.2, -1.5 | [1] |

| Log P | 2.9 | [1] |

| Absolute Bioavailability | 95% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 2 hours | [1] |

| Plasma Protein Binding | 99.7% | [1] |

| Apparent Volume of Distribution (Vd/F) | 70.3 L | [1] |

| Metabolism | Primarily via CYP2C8 and CYP3A4 | [1][7] |

| Major Active Metabolite | Hydroxy-dabrafenib | [7] |

| Elimination Half-life (t½) | Dabrafenib: ~8 hours; Active metabolites: 10-22 hours | [8] |

| Primary Excretion Route | Feces (71%), Urine (23% as metabolites) | [8] |

Mechanism of Action and the MAPK Signaling Pathway

Dabrafenib exerts its therapeutic effect by selectively targeting and inhibiting the kinase activity of mutated BRAF proteins, particularly BRAF V600E, V600K, and V600D.[1] This inhibition is ATP-competitive, preventing the phosphorylation and subsequent activation of downstream signaling molecules MEK1 and MEK2.[9] The inhibition of MEK phosphorylation leads to a cascade of deactivation down the MAPK/ERK pathway, ultimately resulting in the suppression of ERK phosphorylation.[9] This blockade of the MAPK pathway leads to a G1 cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[10]

It is crucial to note that like other BRAF inhibitors, Dabrafenib can paradoxically activate the MAPK pathway in cells with wild-type BRAF and an upstream mutation (e.g., in RAS).[9] This occurs through the transactivation of CRAF by Dabrafenib-bound BRAF. This phenomenon is thought to be responsible for the development of secondary cutaneous squamous cell carcinomas in some patients.[9] The co-administration of a MEK inhibitor, such as trametinib, can mitigate this paradoxical activation and has become a standard of care in clinical practice.[11]

In Vitro Experimental Protocols

Cell Proliferation Assay

This protocol outlines a typical method to assess the anti-proliferative effects of Dabrafenib on cancer cell lines.

Materials:

-

BRAF V600E mutant cell line (e.g., A375P, SK-MEL-28)

-

Appropriate cell culture medium and supplements

-

Dabrafenib stock solution (e.g., 10 mM in DMSO)

-

384-well black, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader capable of luminescence detection

Procedure:

-

Seed cells at a density of 500-2,000 cells per well in a 384-well plate and incubate overnight.[9]

-

Prepare serial dilutions of Dabrafenib in culture medium.

-

Treat cells with a range of Dabrafenib concentrations (e.g., 0.02 nM to 10 µM) or DMSO as a vehicle control.[9]

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.[9]

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal growth inhibitory concentration (gIC₅₀) from the dose-response curve.

Western Blot Analysis of pERK Inhibition

This protocol describes the detection of phosphorylated ERK (pERK) levels in cells treated with Dabrafenib to confirm target engagement.

Materials:

-

BRAF V600E mutant cell line

-

6-well plates

-

Dabrafenib stock solution

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM EDTA, 2 mM EGTA, 1% Triton X-100, 0.1% SDS, with protease and phosphatase inhibitors)[9]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., Odyssey® Blocking Buffer)

-

Primary antibodies: anti-pERK (pT202/pY204), anti-total ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates at a density of 150,000-300,000 cells per well and incubate overnight.[9]

-

Treat cells with various concentrations of Dabrafenib or DMSO for 1 hour.[9]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.[9]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of pERK to total ERK.

In Vivo Applications

In preclinical animal models, Dabrafenib has demonstrated significant anti-tumor activity. In xenograft models using human melanoma cells with BRAF V600E mutations, oral administration of Dabrafenib led to a dose-dependent inhibition of tumor growth and a reduction in pERK levels within the tumor tissue.[10] These studies are crucial for evaluating the efficacy and pharmacodynamics of Dabrafenib in a physiological context.

Kinase Selectivity Profile

Dabrafenib exhibits high selectivity for RAF kinases. In a broad kinase panel screening, it showed potent inhibition of BRAF V600E, wild-type BRAF, and CRAF, with minimal activity against a large number of other kinases.[9] This selectivity contributes to its favorable therapeutic window.

| Kinase | IC₅₀ (nM) | Source(s) |

| BRAF V600E | 0.65 | [1] |

| BRAF V600K | 0.5 | [1] |

| BRAF V600D | 1.84 | [1] |

| Wild-type BRAF | 3.2 | [1] |

| CRAF | 5.0 | [1] |

| ALK5 | >3700 (cellular) | [3] |

| LIMK1 | <100 | [3] |

| NEK11 | <100 | [3] |

| PKD2 | <100 | [3] |

| SIK | <100 | [3] |

Clinical Applications and Future Directions

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor trametinib, is approved for the treatment of patients with BRAF V600 mutation-positive unresectable or metastatic melanoma.[2] The combination therapy has demonstrated improved response rates and survival outcomes compared to Dabrafenib monotherapy.[12] The use of Dabrafenib has also been extended to other BRAF V600E-mutated solid tumors, including non-small cell lung cancer and anaplastic thyroid cancer.[13]

Ongoing research is exploring the role of Dabrafenib in combination with other therapeutic modalities, including immunotherapy, to further enhance its anti-tumor efficacy and overcome mechanisms of resistance.[14]

Conclusion

Dabrafenib is a highly effective and selective inhibitor of mutant BRAF kinases, representing a cornerstone of targeted therapy for a significant subset of cancer patients. A thorough understanding of its mechanism of action, pharmacokinetic properties, and appropriate experimental application is essential for researchers and clinicians working to advance the field of oncology. This guide provides a comprehensive technical overview to support the effective use of Dabrafenib in a research and development setting.

References

-

King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., ... & Lorusso, P. M. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PloS one, 8(7), e67583. [Link]

-

U.S. Food and Drug Administration. (2013). TAFINLAR (dabrafenib) capsules, for oral use. NDA 202806 Review. [Link]

-

Smalley, I., Fedorenko, I. V., & Gibney, G. T. (2019). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. Molecular oncology, 13(12), 2717–2732. [Link]

-

Novartis. (2013). TAFINLAR® (dabrafenib) capsules, for oral use. Prescribing Information. [Link]

-

Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Kefford, R. (2014). Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). Clinical cancer research, 20(17), 4449-4458. [Link]

-

Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., Hornberger, K. R., Petrov, K. G., Waterson, A. G., ... & King, B. W. (2013). Discovery of dabrafenib: a selective inhibitor of Raf kinases with antitumor activity against B-Raf-driven tumors. ACS medicinal chemistry letters, 4(3), 358-362. [Link]

-

PubChem. (n.d.). Dabrafenib. National Center for Biotechnology Information. [Link]

-

Saleh, M., & Scheffold, C. (2018). Clinical pharmacokinetics and pharmacodynamics of dabrafenib. Clinical pharmacokinetics, 57(8), 917-930. [Link]

-

Thakuria, R., Sarma, B., & Nangia, A. (2020). Improving the dissolution rate of the anticancer drug dabrafenib. Crystal Growth & Design, 20(2), 1165-1176. [Link]

- Google Patents. (n.d.).

-

Ji, C., Zhang, Z., Chen, L., Li, L., & Liu, Y. (2016). Silencing of PERK expression attenuates dabrafenib-induced autophagy. Drug design, development and therapy, 10, 2491. [Link]

-

Hersey, P., & Menzies, A. M. (2014). Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma. BMC cancer, 14(1), 1-12. [Link]

-

Chen, Y. C., Chen, C. Y., & Wu, C. C. (2021). Dabrafenib promotes schwann cell differentiation by inhibition of the MEK-ERK pathway. International journal of molecular sciences, 22(8), 3903. [Link]

- Google Patents. (n.d.).

-

Therapeutic Goods Administration. (2014). Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. [Link]

-

ClinicalTrials.gov. (2014). A Phase I/II Trial of Dabrafenib, Trametinib and Metformin Administered to Unresectable Stage IIIC and Stage IV BRAF. [Link]

-

Novus Biologicals. (2012, September 17). Western Blot (WB) Visual Protocol [Video]. YouTube. [Link]

-

Novartis. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TAFINLAR safely and effe. [Link]

-

Sethi, M. K., Jain, A., Singh, A., & Singh, R. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. [Link]

-

BC Cancer. (n.d.). Protocol Summary for the Treatment of BRAF V600 Mutation-Positive Unresectable or Metastatic Melanoma Using daBRAFenib and Trametinib. [Link]

-

National Cancer Control Programme. (2018). Trametinib and Dabrafenib Therapy. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. s3.pgkb.org [s3.pgkb.org]

- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US9884856B2 - Crystal form of Dabrafenib mesylate and preparation method thereof - Google Patents [patents.google.com]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bccancer.bc.ca [bccancer.bc.ca]

- 11. hse.ie [hse.ie]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. novartis.com [novartis.com]

An In-Depth Technical Guide to the Discovery of Novel Trifluoromethylated Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery. Among these, the trifluoromethyl (CF₃) group is particularly prized for its ability to significantly enhance the pharmacological properties of parent compounds.[1][2] Trifluoromethylated benzyl alcohols, specifically, are versatile intermediates and key structural motifs in a wide array of pharmaceuticals and agrochemicals.[2][3]

The unique physicochemical properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a drug candidate's potency, bioavailability, and pharmacokinetic profile.[1][4] For instance, the incorporation of a CF₃ group can block metabolic oxidation at a particular site, prolonging the drug's half-life. It can also alter the acidity of nearby functional groups and improve binding affinity to biological targets through favorable electrostatic interactions.[1] Consequently, the development of efficient and selective methods for synthesizing novel trifluoromethylated benzyl alcohols is an area of intense research.[5] This guide provides a detailed exploration of the core synthetic strategies, mechanistic underpinnings, and practical laboratory protocols for the discovery and preparation of these high-value compounds.

Core Synthetic Strategies: Accessing the C-CF₃ Bond

The primary challenge in synthesizing α-trifluoromethylated alcohols lies in the formation of the carbon-trifluoromethyl bond. The "naked" trifluoromethyl anion (CF₃⁻) is inherently unstable, readily decomposing to a fluoride ion and difluorocarbene.[6] Therefore, specialized reagents and strategies have been developed to safely and efficiently deliver a trifluoromethyl nucleophile to a carbonyl electrophile, such as a benzaldehyde derivative.

Nucleophilic Trifluoromethylation of Benzaldehydes

The most prevalent and versatile approach involves the nucleophilic addition of a CF₃ equivalent to the carbonyl carbon of a benzaldehyde. This strategy has been dominated by the use of (trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[7][8]

The Ruppert-Prakash Reagent (TMSCF₃):

TMSCF₃ itself is unreactive towards carbonyls. It requires activation by a nucleophilic initiator, typically a fluoride source like tetra-n-butylammonium fluoride (TBAF), to generate the active trifluoromethide anion.[7] The reaction proceeds through a hypervalent siliconate intermediate, which then transfers the CF₃ group to the aldehyde.[7][9] The initial product is a silylated alcohol, which is then hydrolyzed during workup to yield the final trifluoromethylated benzyl alcohol.[7][10]

The causality behind this choice is clear: TMSCF₃ is a stable, easily handled liquid that provides a controlled source of the CF₃ nucleophile under mild conditions, making it highly compatible with a wide range of functional groups.[8]

Mechanism of TMSCF₃ Addition: The reaction is initiated by a catalytic amount of a nucleophile (e.g., F⁻), which attacks the silicon atom of TMSCF₃. This forms a pentacoordinate silicon intermediate that is poised to deliver the CF₃ group to the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide then reacts with another molecule of TMSCF₃ to regenerate the active trifluoromethylating species and form the silylated product.

Asymmetric Synthesis of Chiral Trifluoromethylated Benzyl Alcohols

For applications in drug development, controlling the stereochemistry of the newly formed chiral center is paramount. β-CF₃-substituted alcohols are increasingly recognized as important structural motifs in medicinal chemistry.[5] Asymmetric synthesis provides access to enantiomerically pure compounds, which often exhibit vastly different biological activities.

Key strategies include:

-

Catalytic Asymmetric Transfer Hydrogenation: This method involves the reduction of a pre-formed α-trifluoromethyl ketone. Using chiral catalysts, such as Noyori-type ruthenium complexes, this approach can achieve high enantioselectivity and diastereoselectivity.[5][11]

-

Nickel-Catalyzed Asymmetric Cross-Coupling: A recent advancement involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides to form chiral α-trifluoromethylated ketones, which are then reduced in a one-pot procedure to the desired chiral alcohols with excellent stereocontrol.[12][13]

These methods are crucial as they allow for the construction of stereochemically defined molecules, which is a critical requirement for modern pharmaceutical development.[5][12][13]

Comparative Overview of Synthetic Methods

| Method | Reagent(s) | Activator/Catalyst | Key Advantages | Limitations |

| Nucleophilic Addition | (Trifluoromethyl)trimethylsilane (TMSCF₃) | TBAF, CsF, K₂CO₃ (catalytic) | High functional group tolerance, mild conditions, commercially available reagent.[7] | Requires stoichiometric silyl reagent and subsequent hydrolysis step. |

| From Fluoroform (HCF₃) | Fluoroform (HCF₃) | Strong bases (e.g., t-BuOK, N(TMS)₃) | Atom economical, uses an inexpensive CF₃ source.[6][14][15] | Requires strong bases which can limit functional group compatibility; can be complex to handle. |

| Asymmetric Hydrogenation | α-Trifluoromethyl Ketone | Chiral Ru or Rh catalysts | Excellent enantioselectivity (>99% ee).[5][16] | Requires synthesis of the ketone precursor; may require high pressure. |

| Asymmetric Cross-Coupling | Acyl Chloride + CF₃ Source | Chiral Ni-catalyst complex | High yields and enantioselectivity, mild conditions.[12][13] | Catalyst system can be complex and sensitive. |

Experimental Workflow: A Self-Validating Protocol

This section provides a representative, self-validating protocol for the synthesis of a trifluoromethylated benzyl alcohol using the Ruppert-Prakash reagent. Each stage includes checkpoints for validation.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

theoretical studies of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol

An In-Depth Technical Guide to the Theoretical Study of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol

Abstract

Halogenated and trifluoromethylated aromatic compounds represent a cornerstone in modern medicinal chemistry and materials science. The strategic introduction of chlorine and trifluoromethyl (-CF3) groups into a benzyl alcohol scaffold can profoundly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide presents a comprehensive theoretical framework for the detailed computational study of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol, a molecule of significant interest for which extensive experimental data is not yet publicly available. By leveraging high-level computational chemistry, we aim to predict its structural, electronic, and spectroscopic characteristics. This in-silico approach provides a robust foundation for future experimental work and accelerates the rational design of novel therapeutic agents and advanced materials.

Introduction: The Strategic Imperative of Poly-substituted Aromatics

The functionalization of aromatic rings with multiple, electronically distinct substituents is a well-established strategy in drug design. Halogen atoms, particularly chlorine, can enhance membrane permeability and participate in halogen bonding, a crucial non-covalent interaction for molecular recognition at receptor sites. Concurrently, the trifluoromethyl group, a powerful electron-withdrawing moiety, is prized for its ability to increase metabolic stability and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic profile of a drug candidate.

2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol combines these features onto a versatile benzyl alcohol framework. The alcohol moiety itself can act as a hydrogen bond donor and acceptor, further anchoring the molecule within a biological target. This guide outlines a systematic theoretical protocol to dissect the complex interplay of these substituents, providing a predictive understanding of the molecule's behavior from first principles.

Molecular Identity and Proposed Synthesis

A thorough theoretical investigation begins with a clear definition of the molecule's fundamental properties and a plausible route for its synthesis, which provides context for potential experimental validation.

Physicochemical and Computed Properties

The foundational properties of the target molecule are summarized below. These values are derived from computational models and public chemical databases.

| Property | Value | Source |

| Chemical Name | 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol | - |

| CAS Number | 886501-93-5 | |

| Molecular Formula | C₈H₅Cl₂F₃O | |

| Molecular Weight | 245.02 g/mol | |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Proposed Retrosynthetic Pathway

While specific synthesis literature for this exact molecule is scarce, a reliable synthetic route can be proposed based on established methods for analogous compounds, such as the reduction of a corresponding benzoic acid or benzaldehyde.

This protocol is a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and the final product identity confirmed through standard spectroscopic methods (NMR, MS), which can then be compared against theoretically predicted data.

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2,3-Dichloro-6-(trifluoromethyl)benzoic acid (1 eq.) and anhydrous tetrahydrofuran (THF) to create a 0.5 M solution.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10 minutes.

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Reducing Agent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

-

Extraction: Add deionized water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid/oil via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol.

A Framework for Theoretical Investigation

We propose a multi-pillar computational workflow to thoroughly characterize the molecule. This approach is designed to provide a deep understanding of its intrinsic properties, which govern its macroscopic behavior and potential bioactivity.

Pillar 1: Conformational Analysis

Causality: The molecule's three-dimensional shape is fundamental to its function. Rotation around the C(ipso)-C(α) and C(α)-O bonds defines its conformational landscape. The bulky ortho-substituents (Cl and -CF₃) create significant steric hindrance, which will heavily influence the preferred orientation of the hydroxymethyl group. Furthermore, studies on other ortho-halogenated benzyl alcohols have demonstrated the favorability of a transiently chiral conformation stabilized by an intramolecular OH···Cl hydrogen bond.[1][2][3] Identifying the global minimum energy conformer and the energy barriers between different conformers is critical for understanding its reactivity and potential interactions with a biological receptor.

-

Initial Scan: Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the two key dihedral angles (φ: C₂-C₁-Cα-O and χ: C₁-Cα-O-H) in increments of 15°. Use a computationally inexpensive level of theory (e.g., DFT with a minimal basis set) to identify all local minima.

-

Geometry Optimization: Subject each unique minimum identified from the PES scan to a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This provides accurate geometries and relative energies.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that each structure is a true minimum on the potential energy surface. These calculations also yield zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

-

Energy Ranking: Rank all confirmed conformers by their relative Gibbs free energies to identify the most stable conformations at a given temperature.

Caption: Workflow for identifying stable molecular conformers.

Pillar 2: Electronic Structure and Reactivity

Causality: The distribution of electrons within the molecule dictates its reactivity. The combined electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group will significantly polarize the aromatic ring and the benzyl alcohol moiety. Understanding this electronic landscape is key to predicting sites of metabolic attack, nucleophilic/electrophilic interactions, and the nature of non-covalent interactions.

-

Molecular Electrostatic Potential (MEP) Mapping: For the global minimum energy conformer, calculate the MEP and map it onto the electron density surface. MEP maps are invaluable for drug design, as they visualize electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting how the molecule will interact with a receptor or enzyme.[4][5][6][7][8]

-

Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and visualize the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability, and the locations of these orbitals indicate the primary sites for electron donation and acceptance, respectively.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain quantitative insight into intramolecular interactions. This method is particularly powerful for identifying and quantifying the strength of the potential intramolecular OH···Cl hydrogen bond by measuring the stabilization energy (E⁽²⁾) associated with the charge transfer from the chlorine lone pair orbital to the antibonding orbital of the O-H bond.[9][10][11][12]

Caption: Interrelation of electronic structure analyses.

Pillar 3: In-Silico Spectroscopic Characterization

Causality: Predicting the spectroscopic fingerprint of a molecule is a crucial step in bridging theory and experiment. It provides a direct means of validating the computational model. If the predicted spectra closely match experimental results, it builds confidence in the accuracy of the entire theoretical framework, including the predicted geometries and electronic properties.

-

Vibrational Spectroscopy (IR): Using the results from the frequency calculations (Pillar 1), generate a theoretical infrared (IR) spectrum. Key vibrational modes, such as the O-H stretch, will be highly sensitive to intramolecular hydrogen bonding. A bonded O-H stretch appears at a lower frequency (red-shifted) compared to a free O-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometries. These predictions are invaluable for confirming the molecular structure in a future experimental setting. The chemical shift of the hydroxyl proton, for instance, can provide strong evidence for or against the presence of an intramolecular hydrogen bond.

This table illustrates the type of data that would be generated from the proposed calculations. The values are placeholders and would be populated by the actual computational output.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlating Feature |

| ¹H (hydroxyl) | 5.5 - 6.5 | Downfield shift indicative of H-bonding |

| ¹H (CH₂) | ~4.8 | Diastereotopic due to local chirality |

| ¹³C (C-OH) | ~65 | |

| ¹³C (C-CF₃) | ~128 (quartet, J ≈ 30 Hz) | C-F coupling |

| ¹⁹F (CF₃) | ~ -60 | |

| IR (O-H stretch) | ~3450 cm⁻¹ | Red-shifted due to intramolecular H-bond |

Implications for Drug Development and Future Directions

The theoretical framework detailed above provides critical insights that can directly inform and de-risk a drug development program.

-

Structure-Activity Relationship (SAR): The MEP and NBO analyses provide a rational basis for SAR. For example, the calculated strength of the OH···Cl hydrogen bond can be correlated with biological activity across a series of analogues, guiding the synthesis of more potent compounds.

-

Metabolic Stability: The MEP map can highlight electron-rich areas on the aromatic ring that are susceptible to metabolic oxidation by Cytochrome P450 enzymes. This allows for proactive chemical modifications to block metabolic hotspots.

-

Molecular Docking: The identified global minimum energy conformer is the most relevant structure to use for molecular docking studies. Docking this conformation into the active site of a relevant biological target (e.g., a bacterial enzyme or a human receptor) can predict binding modes and affinities, prioritizing the molecule for further screening.

Caption: Integration of theoretical studies into a drug discovery pipeline.

Conclusion

This technical guide has outlined a rigorous, multi-faceted theoretical approach to characterize 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol. By systematically investigating its conformational landscape, electronic structure, and spectroscopic properties in silico, we can generate a wealth of predictive data. This foundational knowledge is indispensable for researchers in medicinal chemistry and materials science, enabling a more rational, efficient, and cost-effective path toward the design and synthesis of novel, high-value molecules. The workflows and protocols described herein serve as a blueprint for the computational exploration of other complex poly-substituted aromatic systems.

References

-

Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]

-

Title: Electrostatic Potential Maps - Computational Chemistry Glossary Source: Deep Origin URL: [Link]

-

Title: Tutorial: Electrostatic Potential Maps Source: UC Santa Barbara URL: [Link]

-

Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: Cambridge Open Engage URL: [Link]

-

Title: Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol Source: ACS Publications - Organic Letters URL: [Link]

-

Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: NIH National Library of Medicine URL: [Link]

-

Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ Source: RSC Publishing - Organic & Biomolecular Chemistry URL: [Link]

-

Title: Molecular structure, NBO analysis of the hydrogen-bonded interactions... Source: NIH National Library of Medicine URL: [Link]

-

Title: Application of molecular electrostatic potentials in drug design Source: ResearchGate URL: [Link]

-

Title: NMR - Gaussian.com Source: Gaussian, Inc. URL: [Link]

-

Title: A systematic benchmarking of 31P and 19F NMR chemical shift predictions using different DFT/GIAO methods... Source: University of Wollongong Research Online URL: [Link]

-

Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation Source: RSC Publishing URL: [Link]

-

Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation... Source: RSC Publishing URL: [Link]

-

Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation... Source: ResearchGate URL: [Link]

-

Title: Natural bond orbital analysis of molecular interactions... Source: AIP Publishing URL: [Link]

-

Title: Natural Bond Orbital (NBO) analyses of intermolecular hydrogen bonds... Source: ResearchGate URL: [Link]

-

Title: Understanding Intermolecular and Intramolecular Hydrogen Bonds... Source: Journal of Chemical Reviews URL: [Link]

-

Title: Natural Bond Orbital (NBO) Analysis Source: CompChem.net URL: [Link]

Sources

- 1. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. NBO [cup.uni-muenchen.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. gaussian.com [gaussian.com]

- 12. ro.uow.edu.au [ro.uow.edu.au]

A Technical Guide to the Preliminary Biological Screening of Dichlorinated Benzyl Alcohols

Abstract: This guide provides a comprehensive framework for conducting the preliminary biological screening of dichlorinated benzyl alcohols, a class of halogenated aromatic compounds with significant potential in drug discovery. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale for experimental choices. It is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols for antimicrobial, cytotoxic, and antioxidant assays. The guide emphasizes a tiered, systematic approach to efficiently identify bioactive candidates for further development. Visual workflows and data summary tables are included to enhance clarity and facilitate decision-making.

Introduction

Chemical Profile of Dichlorinated Benzyl Alcohols

Dichlorinated benzyl alcohols are aromatic compounds characterized by a phenylmethanol core substituted with two chlorine atoms. The isomers, such as 2,4-dichlorobenzyl alcohol and 3,5-dichlorobenzyl alcohol, exhibit distinct physicochemical properties due to the differential positioning of the chlorine atoms, which in turn can significantly influence their biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of bioactive molecules. Notably, 2,4-dichlorobenzyl alcohol is already utilized as a mild antiseptic in commercial products like throat lozenges, often in combination with other agents such as amylmetacresol, demonstrating its established antimicrobial potential.[1][2][3][4]

Rationale for Biological Screening

The structural motif of a halogenated benzyl alcohol is prevalent in various pharmacologically active compounds. The chlorine substituents can modulate lipophilicity, membrane permeability, and electronic properties, making these compounds promising candidates for a range of biological targets. Their known antiseptic properties provide a strong rationale for broad antimicrobial screening.[1][2][5] Furthermore, many small aromatic molecules exhibit cytotoxic and antioxidant activities. A preliminary biological screen is therefore a critical first step to profile the therapeutic potential of novel dichlorinated benzyl alcohol derivatives and identify promising "hit" compounds for subsequent lead optimization.[6][7][8]

Scope of this Guide

This guide outlines a first-pass, or preliminary, screening cascade designed to be cost-effective, rapid, and robust. It covers three foundational areas of biological activity:

-

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Cytotoxic Activity: Evaluation of growth-inhibitory effects on human cancer cell lines.

-

Antioxidant Capacity: Assessment of radical scavenging properties.

The protocols provided are standardized, widely accepted, and include critical controls to ensure data integrity and reproducibility.

Strategic Approach to Preliminary Screening

A tiered approach is essential for the efficient allocation of resources. The initial screening should be broad, utilizing sensitive and high-throughput assays to identify any significant biological activity.

Tier 1: Primary Screening Workflow

The primary screen aims to identify whether a compound possesses any activity in the core areas of interest. This involves testing each dichlorinated benzyl alcohol isomer at a limited set of concentrations against a representative panel of microbes and cells.

Caption: High-level workflow for preliminary biological screening.

Selection of Test Concentrations and Controls

-

Concentration Range: For initial screens, a logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM) is often sufficient. For MIC determination, a 2-fold serial dilution is standard.

-

Solvent/Vehicle Control: Dichlorinated benzyl alcohols are often soluble in organic solvents like DMSO.[1] It is critical to include a vehicle control (e.g., medium with the same final concentration of DMSO used for the test compounds) to ensure the solvent has no biological effect.

-

Positive Control: A known active compound (e.g., Ciprofloxacin for bacteria, Doxorubicin for cancer cells) must be included in every assay to validate that the experimental system is responsive.

-

Negative/Blank Control: Wells containing only cells and medium (or microbes and broth) are essential for establishing a baseline for 100% viability or growth.

Core Screening Protocols: Methodologies & Rationale

Antimicrobial Activity Assessment

3.1.1 Principle and Rationale The Broth Microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This assay is a cornerstone of antimicrobial susceptibility testing due to its reproducibility and quantitative nature.[10][11] We follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data conformity and reliability.[10][12][13]

3.1.2 Detailed Protocol: Broth Microdilution for MIC

-

Prepare Inoculum: Culture the desired bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Dilute the culture in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[1]

-

Compound Preparation: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the test compounds. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions.

-

Controls:

-